L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc
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Overview
Description
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a stable isotope-labeled amino acid derivative. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and protein synthesis.
Mechanism of Action
Target of Action
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a deuterated derivative of L-Phenylalanine . L-Phenylalanine is an essential α-amino acid that plays a crucial role in various biological processes . .
Mode of Action
As a deuterated compound, it may interact with its targets in a similar manner to its non-deuterated counterpart, L-Phenylalanine . Deuterated compounds are often used in metabolic studies and drug development due to their altered physicochemical properties compared to their non-deuterated counterparts .
Biochemical Pathways
L-phenylalanine, the non-deuterated counterpart, is involved in several biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
As a deuterated compound, it might exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart .
Result of Action
As a deuterated derivative of l-phenylalanine, it might exhibit similar biological effects .
Action Environment
Like other deuterated compounds, its stability and efficacy might be influenced by factors such as temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc involves several steps. One common method includes the enzymatic deacylation of acetylphenyl-D5-alanine-2,3,3-D3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-D6 . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction could produce an alcohol derivative.
Scientific Research Applications
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation by tracking the incorporation of labeled amino acids into proteins.
Medicine: Used in clinical studies to investigate metabolic disorders and the pharmacokinetics of amino acid-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine-13C9,15N: Another labeled amino acid used for similar research purposes.
L-Phenylalanine-2-13C: Used in metabolic studies and protein synthesis research.
L-Phenylalanine-1-13C: Employed in studies involving amino acid metabolism.
Uniqueness
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic analyses. The combination of deuterium atoms at specific positions allows for more precise tracking and analysis compared to other labeled compounds.
Properties
IUPAC Name |
(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-ZAYSQZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662320 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106881-07-6 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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